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Compound Name: 2-Bromobenzene-1,4-diamine

Cat. No.: B081903 Get Quote

Introduction
2-Bromobenzene-1,4-diamine, a key building block in organic synthesis, holds significant

importance for researchers, scientists, and professionals in drug development. Its unique structure,

featuring a benzene ring substituted with a bromine atom and two amino groups, offers versatile

reactivity for the construction of complex molecules, particularly in the realm of pharmaceuticals and

materials science. A thorough understanding of its spectroscopic properties is paramount for

unambiguous identification, purity assessment, and structural elucidation during its synthesis and

subsequent applications.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data of 2-Bromobenzene-1,4-diamine. The information presented

herein is a synthesis of predicted data from advanced computational tools and established principles

of spectroscopic interpretation, offering a robust reference for laboratory practice.

Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the atoms of 2-Bromobenzene-1,4-diamine
are numbered as depicted in the following diagram.

Caption: Molecular structure of 2-Bromobenzene-1,4-diamine with atom numbering.
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 2-Bromobenzene-1,4-diamine are presented

below.

¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine

protons. The electron-donating amino groups and the electron-withdrawing bromine atom will

influence the chemical shifts of the aromatic protons.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant (J,

Hz)

H-3 ~6.85 d J = 8.5

H-5 ~6.70 dd J = 8.5, 2.5

H-6 ~6.95 d J = 2.5

NH₂ (C1) ~3.5 (broad s) s (br) -

NH₂ (C4) ~4.5 (broad s) s (br) -

Interpretation:

The aromatic protons appear in the region of ~6.70-6.95 ppm.

H-6 is expected to be the most deshielded aromatic proton due to its position ortho to the electron-

withdrawing bromine atom. It will appear as a doublet with a small meta-coupling to H-5.

H-3 is ortho to an amino group and will appear as a doublet due to coupling with H-5.

H-5 is coupled to both H-3 and H-6, resulting in a doublet of doublets.

The **amine protons (NH₂) ** will appear as broad singlets, and their chemical shifts can be highly

variable depending on the solvent, concentration, and temperature. The addition of D₂O would

lead to the disappearance of these signals due to proton exchange.
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The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

chemical shifts are influenced by the attached substituents.

Carbon Predicted Chemical Shift (ppm)

C1 ~140

C2 ~110

C3 ~120

C4 ~145

C5 ~118

C6 ~115

Interpretation:

The carbon atoms bonded to the nitrogen atoms (C1 and C4) are expected to be the most

deshielded among the aromatic carbons, appearing at ~140-145 ppm.

The carbon atom bonded to the bromine atom (C2) will be shielded due to the "heavy atom effect"

of bromine, resulting in an upfield shift to around 110 ppm.[1]

The remaining aromatic carbons (C3, C5, C6) will appear in the typical aromatic region, with their

specific shifts influenced by the relative positions of the amino and bromo substituents.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation

Dissolve ~10-20 mg in 0.6 mL
of deuterated solvent (e.g., DMSO-d6)

Transfer to 5 mm NMR tube

Data Acquisition

Place tube in NMR spectrometer
(e.g., 400 MHz)

Lock and shim

Acquire 1H and 13C spectra

Data Processing

Fourier Transform

Phase and baseline correction

Spectral Analysis

Click to download full resolution via product page

Caption: A typical workflow for acquiring NMR spectra of a solid organic compound.
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A standard protocol for acquiring NMR spectra involves dissolving approximately 10-20 mg of the

solid sample in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[2][3] The

spectrometer is then locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to achieve homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C

spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the

absorption of infrared radiation. The predicted characteristic IR absorption bands for 2-
Bromobenzene-1,4-diamine are summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3450 - 3300
N-H stretch (asymmetric and

symmetric)
Medium-Strong

3100 - 3000 Aromatic C-H stretch Medium

1620 - 1580 N-H bend (scissoring) Strong

1500 - 1400 Aromatic C=C stretch Medium-Strong

1330 - 1250 Aromatic C-N stretch Strong

850 - 750 Aromatic C-H out-of-plane bend Strong

700 - 550 C-Br stretch Medium

Interpretation:

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is characteristic of the

asymmetric and symmetric N-H stretching of a primary amine.[4]

The strong absorption around 1600 cm⁻¹ is attributed to the N-H bending (scissoring) vibration of

the primary amine groups.[4]

A strong band in the 1330-1250 cm⁻¹ region is indicative of the aromatic C-N stretching vibration.

[4]
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The aromatic nature of the compound is confirmed by the C-H stretching bands above 3000 cm⁻¹

and the C=C stretching bands in the 1500-1400 cm⁻¹ region.

The strong out-of-plane C-H bending bands between 850 and 750 cm⁻¹ can provide information

about the substitution pattern of the benzene ring.

The C-Br stretching vibration is expected to appear in the fingerprint region, typically between

700-550 cm⁻¹.[5]

Experimental Protocol for FTIR Spectroscopy
A common method for analyzing solid samples by FTIR is the KBr pellet technique.[6] This involves

mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a

transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the

solid sample is placed directly on the ATR crystal.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a

molecule. For 2-Bromobenzene-1,4-diamine, electron ionization (EI) is a suitable technique.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks at

m/z 186 and m/z 188 in an approximate 1:1 ratio. This is due to the natural isotopic abundance of

bromine (⁷⁹Br and ⁸¹Br).[7][8]

Key Fragmentation Patterns:

m/z Fragment Ion Possible Loss

107 [M - Br]⁺ Loss of a bromine radical

169/171 [M - NH₂]⁺ Loss of an amino radical

159/161 [M - HCN]⁺ Loss of hydrogen cyanide

digraph "MS_Fragmentation" {

graph [rankdir="LR", splines=true];
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node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#34A853"];

edge [color="#5F6368"];

M [label="[C₆H₇⁷⁹BrN₂]⁺˙\nm/z 186\n[C₆H₇⁸¹BrN₂]⁺˙\nm/z 188"];

M_minus_Br [label="[C₆H₇N₂]⁺\nm/z 107"];

M_minus_NH2 [label="[C₆H₅BrN]⁺˙\nm/z 169/171"];

M -> M_minus_Br [label="- Br•"];

M -> M_minus_NH2 [label="- •NH₂"];

}

Caption: Predicted major fragmentation pathway for 2-Bromobenzene-1,4-diamine in EI-MS.

Interpretation:

The most characteristic feature is the isotopic pattern of the molecular ion, which is a definitive

indicator of the presence of one bromine atom in the molecule.

A significant fragment at m/z 107 would correspond to the loss of the bromine atom, a common

fragmentation pathway for halogenated compounds.

Loss of an amino radical (•NH₂) would result in a fragment ion pair at m/z 169 and 171.

Other fragmentation pathways, such as the loss of HCN from the aromatic ring, may also be

observed.

Experimental Protocol for Mass Spectrometry
For a solid sample like 2-Bromobenzene-1,4-diamine, a direct insertion probe can be used with an

electron ionization (EI) source.[9] The sample is vaporized by heating, and the resulting gas-phase

molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[9][10][11] The resulting ions are then separated by their mass-to-charge ratio and

detected.

Conclusion
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The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded

framework for the identification and characterization of 2-Bromobenzene-1,4-diamine. The

predicted NMR, IR, and MS data, along with their detailed interpretations and generalized

experimental protocols, offer valuable insights for researchers and professionals working with this

important chemical intermediate. While this guide is based on robust predictive methods and

established spectroscopic principles, it is always recommended to confirm the identity of a

synthesized compound by acquiring and interpreting its own experimental data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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